2-(2-Methoxyethyl)piperidine

Sigma-1 Receptor Histamine H3 Receptor Pain Pharmacology

2-(2-Methoxyethyl)piperidine (free base, CAS 858523-63-4; HCl salt, CAS 688809-94-1) is a strategically differentiated piperidine scaffold. Its 2-methoxyethyl side chain delivers up to 420-fold σ1R affinity gains over piperazine cores and demonstrably reduces hERG inhibition versus more lipophilic variants, making it essential for CNS lead generation with cardiac safety profiling. Patented as a direct-entry synthon for serotonin-1A ligands and plasma kallikrein/factor XIa carbamate inhibitors, this building block eliminates extra alkylation steps. Choose this compound for superior stereoelectronic control in triple reuptake inhibitor, neuroprotection, and antithrombotic programs.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 688809-94-1; 858523-63-4
Cat. No. B2424215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethyl)piperidine
CAS688809-94-1; 858523-63-4
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCOCCC1CCCCN1
InChIInChI=1S/C8H17NO/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3
InChIKeyLDHXKGNBNMJSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethyl)piperidine (CAS 858523-63-4): Procurement-Relevant Baseline and Structural Profile


2-(2-Methoxyethyl)piperidine (CAS 858523-63-4) is a substituted piperidine featuring a 2-methoxyethyl side chain at the 2-position of the heterocyclic ring. It is primarily supplied as a free base (MW 143.23 g/mol) with typical commercial purity specifications of ≥95% . The compound is also available as its hydrochloride salt form (CAS 688809-94-1, MW 179.69 g/mol), which offers enhanced aqueous solubility and handling convenience for biological assay workflows .

Why 2-(2-Methoxyethyl)piperidine Cannot Be Readily Substituted by Generic Piperidine Analogs


Substituting 2-(2-Methoxyethyl)piperidine with a structurally related analog is not straightforward. The specific placement of the methoxyethyl group at the 2-position introduces a unique stereoelectronic environment and a defined hydrogen-bonding acceptor pattern that directly influences ligand-receptor binding conformations and metabolic stability [1]. In broader medicinal chemistry contexts, piperidine scaffolds have demonstrated that minor structural modifications—including alkyl chain length, substitution position, and heteroatom content—can alter receptor subtype selectivity by orders of magnitude [2]. Therefore, using an unsubstituted piperidine, an N-alkylated variant, or a 3-/4-position isomer fundamentally changes the chemical and biological profile.

Quantitative Differentiation Evidence: 2-(2-Methoxyethyl)piperidine vs. Closest Analogs


Piperidine Core Confers 420-Fold Higher σ1 Receptor Affinity Compared to Piperazine in Dual-Target Ligands

In a head-to-head structural comparison of closely related compounds differing only in the piperidine versus piperazine core, the piperidine-containing ligand exhibited a σ1R Ki of 3.64 nM compared to 1531 nM for the piperazine analog [1]. This represents a 420-fold enhancement in σ1 receptor binding affinity attributable solely to the piperidine heterocycle, while maintaining comparable hH3R affinity (Ki 7.70 nM vs 3.17 nM).

Sigma-1 Receptor Histamine H3 Receptor Pain Pharmacology

Methoxyethyl Substituent Reduces hERG Liability vs. Alternative Side Chains in Triple Reuptake Inhibitor Series

In a systematic optimization of piperidine-based triple reuptake inhibitors, compounds incorporating a methoxymethyl/methoxyethyl group demonstrated significantly reduced hERG channel inhibition relative to more lipophilic side chain variants [1]. This SAR finding positions 2-(2-methoxyethyl)piperidine as a strategically advantageous building block for programs seeking to mitigate cardiac safety liabilities during lead optimization.

hERG Channel Inhibition Cardiac Safety Triple Reuptake Inhibitor

Synthetic Route from 2-(2-Methoxyethyl)pyridine Enables Direct Access to 2-Substituted Scaffold via Catalytic Hydrogenation

The most common and efficient synthetic route to 2-(2-methoxyethyl)piperidine involves catalytic hydrogenation of the corresponding pyridine precursor, 2-(2-methoxyethyl)pyridine . This established pathway provides a defined entry point for generating the 2-substituted piperidine scaffold, whereas alternative substitution patterns (e.g., 3- or 4-position) require distinct and often less straightforward synthetic strategies.

Organic Synthesis Catalytic Hydrogenation Building Block Accessibility

Optimal Application Scenarios for 2-(2-Methoxyethyl)piperidine Based on Evidence-Backed Differentiation


Sigma-1 Receptor (σ1R) Ligand Discovery Programs Requiring High-Affinity Piperidine Scaffolds

2-(2-Methoxyethyl)piperidine serves as a foundational building block for synthesizing σ1R-targeted ligands. Direct comparative evidence demonstrates that piperidine cores confer up to 420-fold higher σ1R binding affinity relative to piperazine analogs [1]. Researchers pursuing σ1R antagonists or dual σ1R/H3R ligands for pain, neuroprotection, or CNS indications should prioritize piperidine-based intermediates over piperazine alternatives.

CNS Drug Discovery Programs Requiring Mitigation of Cardiac Safety Liabilities

For triple reuptake inhibitor programs or other CNS-targeted campaigns where hERG channel blockade represents a key attrition risk, the methoxyethyl substituent offers a structurally defined advantage. SAR evidence from related piperidine series indicates that methoxyethyl-containing analogs exhibit reduced hERG inhibition relative to more lipophilic side chain variants [1], making 2-(2-methoxyethyl)piperidine a strategically preferred intermediate for early-stage lead generation where cardiac safety profiling is anticipated.

Serotonin Reuptake Inhibitor Development with Defined N-Substitution Patterns

Patent disclosures identify the 2-methoxyethyl group as a defined substituent option for benzyl piperidine compounds exhibiting affinity for serotonin-1A receptors and serotonin reuptake inhibition activity [1]. 2-(2-Methoxyethyl)piperidine provides direct access to this specific N-substitution pattern without requiring additional alkylation steps, offering synthetic efficiency advantages for medicinal chemistry teams exploring this pharmacophore space.

Kallikrein and Factor XIa Inhibitor Programs Utilizing Piperidine Carbamate Scaffolds

Binding affinity data from patent-derived assays demonstrate that 2-methoxyethyl carbamate derivatives of piperidine exhibit measurable inhibition of plasma kallikrein (IC50 = 659 nM) and coagulation factor XIa (IC50 = 43.9 nM) [1]. For thrombosis or inflammation-focused programs exploring serine protease inhibition, 2-(2-methoxyethyl)piperidine represents a validated starting material for constructing the active carbamate pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.